![molecular formula C22H15ClN4O2 B2551408 (3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone CAS No. 946202-03-5](/img/structure/B2551408.png)
(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties include reactivity, flammability, and types of chemical reactions the compound can undergo .Scientific Research Applications
Anti-inflammatory and Antibacterial Activities
A series of novel pyrazoline derivatives, including structures similar to the queried compound, have been synthesized and evaluated for their biological activities. These compounds have shown significant in vivo anti-inflammatory and in vitro antibacterial activities. The microwave irradiation method, compared to conventional heating, proved to be more efficient, yielding higher product output and being more environmentally friendly. Compounds within this series exhibited promising anti-inflammatory and antibacterial properties, with molecular docking results supporting their potential as molecular templates for developing anti-inflammatory drugs (Ravula et al., 2016).
Corrosion Inhibition
Quinoxaline-based propanones related to the compound have been tested as corrosion inhibitors for mild steel in acidic conditions. These compounds demonstrated effective corrosion inhibition, attributed to the formation of a protective film on the steel surface. The study combines experimental and computational approaches to elucidate the mechanisms involved in corrosion inhibition, offering insights into the practical applications of these compounds in protecting metals against corrosion (Olasunkanmi & Ebenso, 2019).
Cytotoxicity Evaluation
A convergent synthesis of polysubstituted pyrazolines, including trifluoromethyl-substituted variants similar to the target compound, was performed. These compounds underwent cytotoxicity evaluation, revealing that certain derivatives with specific substitutions exhibit significant cytotoxicity against human leukocytes at high concentrations. This study contributes to understanding the structure-activity relationships and the potential therapeutic applications of these compounds (Bonacorso et al., 2016).
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and characterized. These compounds displayed promising antimicrobial and anticancer activities, with some showing higher activity than the reference drug doxorubicin. The study highlights the potential of these compounds in developing new antimicrobial and anticancer therapies (Hafez et al., 2016).
Antitubercular Agents
A series of chalcones and acetyl pyrazoline derivatives comprising the furan nucleus were synthesized and evaluated for their antitubercular activities. These compounds showed significant activity against tuberculosis, highlighting their potential as lead compounds for further development into antitubercular agents (Bhoot et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[5-(4-chlorophenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O2/c23-16-6-3-14(4-7-16)18-13-20(27(26-18)22(28)21-2-1-11-29-21)15-5-8-17-19(12-15)25-10-9-24-17/h1-12,20H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTMBBUANOKVCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3)C4=CC5=NC=CN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone |
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